Hydroxymethylclenbuterol
CAS No.: 38339-18-3
Cat. No.: VC21342053
Molecular Formula: C12H18Cl2N2O2
Molecular Weight: 293.19 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 38339-18-3 |
---|---|
Molecular Formula | C12H18Cl2N2O2 |
Molecular Weight | 293.19 g/mol |
IUPAC Name | 2-[[2-(4-amino-3,5-dichlorophenyl)-2-hydroxyethyl]amino]-2-methylpropan-1-ol |
Standard InChI | InChI=1S/C12H18Cl2N2O2/c1-12(2,6-17)16-5-10(18)7-3-8(13)11(15)9(14)4-7/h3-4,10,16-18H,5-6,15H2,1-2H3 |
Standard InChI Key | BWURCANZQUYPLR-UHFFFAOYSA-N |
SMILES | CC(C)(CO)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O |
Canonical SMILES | CC(C)(CO)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O |
Appearance | Off-White Solid |
Melting Point | 117-120°C |
Introduction
Hydroxymethylclenbuterol is a chemical compound identified by its CAS number 38339-18-3. It is classified as a β-agonist, which means it acts on β-adrenergic receptors, similar to other compounds like clenbuterol and salbutamol. This class of compounds is known for its sympathomimetic activity, which can lead to various physiological effects, including relaxation of smooth muscle and increased heart rate.
Uses of Hydroxymethylclenbuterol
Hydroxymethylclenbuterol is primarily used as a growth promoter in farm animals. This application is similar to other β2-agonists such as clenbuterol, mabuterol, mapenterol, clenproperol, terbutaline, salbutamol, clenpenterol, and bromobuterol .
Detection Methods
Detection of β-agonists like clenbuterol involves sophisticated analytical techniques such as ultrahigh-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) . These methods are crucial for monitoring the illegal use of such compounds in livestock.
Comparison with Other β-Agonists
Compound | CAS Number | Primary Use | Chemical Properties |
---|---|---|---|
Hydroxymethylclenbuterol | 38339-18-3 | Growth promoter in farm animals | C12H18Cl2N2O2, MW: 293.19 g/mol |
Clenbuterol | 37148-27-9 | Bronchodilator, growth promoter | C12H18Cl2N2O, MW: 277.19 g/mol |
Salbutamol | 18559-94-9 | Bronchodilator | C13H21NO3, MW: 239.31 g/mol |
Terbutaline | 23031-25-6 | Bronchodilator | C12H19NO3, MW: 225.29 g/mol |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume